molecular formula C15H17ClN4O B2571206 (6-Chloro-2-methylpyridin-3-yl)-(4-pyrazol-1-ylpiperidin-1-yl)methanone CAS No. 2248767-41-9

(6-Chloro-2-methylpyridin-3-yl)-(4-pyrazol-1-ylpiperidin-1-yl)methanone

Cat. No. B2571206
CAS RN: 2248767-41-9
M. Wt: 304.78
InChI Key: DQCZWKDUNPNEKS-UHFFFAOYSA-N
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Description

(6-Chloro-2-methylpyridin-3-yl)-(4-pyrazol-1-ylpiperidin-1-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.

Scientific Research Applications

(6-Chloro-2-methylpyridin-3-yl)-(4-pyrazol-1-ylpiperidin-1-yl)methanone has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties. The compound has also been investigated for its potential use as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

Mechanism of Action

The mechanism of action of (6-Chloro-2-methylpyridin-3-yl)-(4-pyrazol-1-ylpiperidin-1-yl)methanone is not fully understood. However, studies have shown that the compound exerts its biological effects by interacting with specific targets in the body. For example, it has been reported to inhibit the activity of certain enzymes involved in the inflammatory response, leading to a reduction in inflammation. The compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Biochemical and Physiological Effects:
Studies have shown that (6-Chloro-2-methylpyridin-3-yl)-(4-pyrazol-1-ylpiperidin-1-yl)methanone has various biochemical and physiological effects. The compound has been reported to reduce inflammation by inhibiting the activity of certain enzymes involved in the inflammatory response. It has also been shown to induce apoptosis in cancer cells, leading to a reduction in tumor growth. In addition, the compound has been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of (6-Chloro-2-methylpyridin-3-yl)-(4-pyrazol-1-ylpiperidin-1-yl)methanone is that it has been synthesized using different methods, allowing for the production of the compound in good yield and purity. This makes it easier for researchers to obtain the compound for their experiments. However, one of the limitations of the compound is that its mechanism of action is not fully understood, making it difficult to design experiments to investigate its biological effects.

Future Directions

There are several future directions for research on (6-Chloro-2-methylpyridin-3-yl)-(4-pyrazol-1-ylpiperidin-1-yl)methanone. One direction is to investigate the compound's potential use as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study the compound's mechanism of action in more detail to gain a better understanding of its biological effects. Additionally, the compound's potential use as an anti-viral agent could be explored further.

Synthesis Methods

The synthesis of (6-Chloro-2-methylpyridin-3-yl)-(4-pyrazol-1-ylpiperidin-1-yl)methanone has been reported using different methods. One of the most commonly used methods is the reaction of 6-chloro-2-methylpyridin-3-amine with 4-pyrazol-1-ylpiperidine-1-carboxylic acid followed by the addition of trifluoroacetic anhydride. This method yields the desired compound in good yield and purity.

properties

IUPAC Name

(6-chloro-2-methylpyridin-3-yl)-(4-pyrazol-1-ylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN4O/c1-11-13(3-4-14(16)18-11)15(21)19-9-5-12(6-10-19)20-8-2-7-17-20/h2-4,7-8,12H,5-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQCZWKDUNPNEKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)Cl)C(=O)N2CCC(CC2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-2-methyl-3-[4-(1H-pyrazol-1-yl)piperidine-1-carbonyl]pyridine

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